![molecular formula C23H26N4O3 B13696383 (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide is a complex organic compound that belongs to the class of azobenzene derivatives Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azobenzene Moiety: The synthesis begins with the diazotization of aniline to form a diazonium salt, which is then coupled with a suitable aromatic compound to produce the azobenzene derivative.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Formation of the Tetrahydropyridine Ring: The protected amine is then subjected to a cyclization reaction to form the tetrahydropyridine ring.
Coupling with Carboxylic Acid: Finally, the tetrahydropyridine derivative is coupled with a carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its chemical properties.
Reduction: Reduction reactions can convert the azobenzene moiety to aniline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives.
科学的研究の応用
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s photoisomerization properties make it useful in studying light-induced biological processes.
Industry: Used in the development of photoresponsive materials and optical data storage devices.
作用機序
The mechanism of action of (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide involves its ability to undergo photoisomerization. This process involves the conversion between the E and Z isomers upon exposure to light. The molecular targets and pathways involved in this process include the interaction with light-sensitive receptors and the subsequent changes in molecular conformation that affect its chemical behavior.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler compound with similar photoisomerization properties.
(E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: Another azobenzene derivative with a different functional group.
4-(Diphenylamino)phenylboronic acid pinacol ester: An aryl boronic acid ester used in organic synthesis.
Uniqueness
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide is unique due to its combination of a Boc-protected amine, azobenzene moiety, and tetrahydropyridine ring.
特性
分子式 |
C23H26N4O3 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
tert-butyl 4-[(4-phenyldiazenylphenyl)carbamoyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C23H26N4O3/c1-23(2,3)30-22(29)27-15-13-17(14-16-27)21(28)24-18-9-11-20(12-10-18)26-25-19-7-5-4-6-8-19/h4-13H,14-16H2,1-3H3,(H,24,28) |
InChIキー |
QLJUOWBSQUFYGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


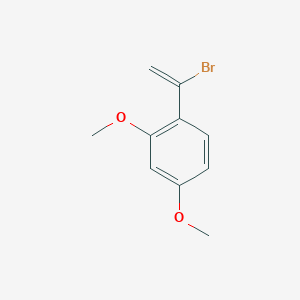
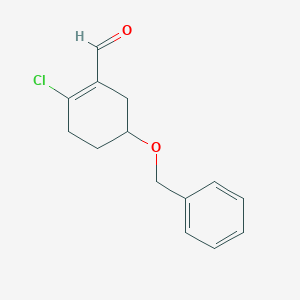
![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)
![(R)-N-[(R)-1-[4-[[6-(4-Pyridyl)-2-quinazolinyl]amino]phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B13696321.png)
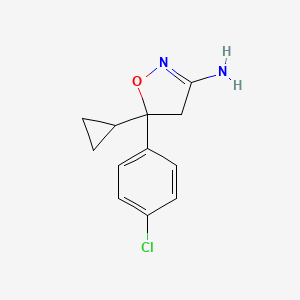

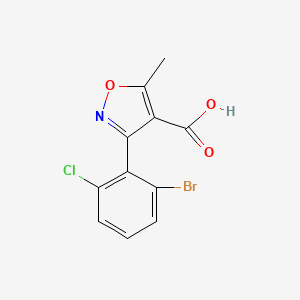
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)

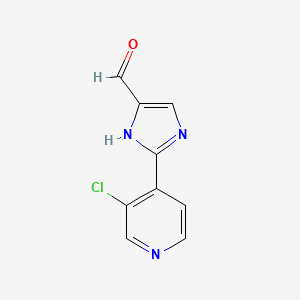
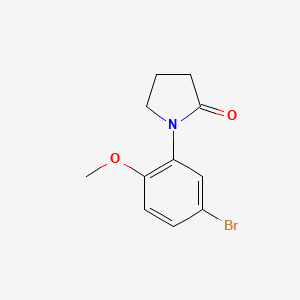
![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
